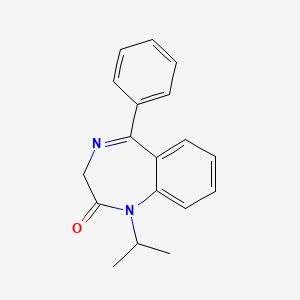
5-Phenyl-1-(propan-2-yl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenyl-1-(propan-2-yl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This specific compound is characterized by its unique structure, which includes a phenyl group, a propan-2-yl group, and a benzodiazepine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1-(propan-2-yl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one typically involves the condensation of appropriate amines with benzoyl chloride derivatives, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and high-throughput screening can also enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Phenyl-1-(propan-2-yl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the benzodiazepine ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted benzodiazepines.
Wissenschaftliche Forschungsanwendungen
5-Phenyl-1-(propan-2-yl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Investigated for its anxiolytic, sedative, and anticonvulsant properties.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical studies.
Wirkmechanismus
The mechanism of action of 5-Phenyl-1-(propan-2-yl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to a calming effect on the brain. This interaction is mediated through the benzodiazepine binding site on the GABA receptor complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its strong anxiolytic effects and shorter half-life.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
5-Phenyl-1-(propan-2-yl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one is unique due to its specific structural modifications, which may result in distinct pharmacokinetic and pharmacodynamic profiles compared to other benzodiazepines. These differences can influence its potency, duration of action, and side effect profile.
Eigenschaften
CAS-Nummer |
174399-42-9 |
|---|---|
Molekularformel |
C18H18N2O |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
5-phenyl-1-propan-2-yl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C18H18N2O/c1-13(2)20-16-11-7-6-10-15(16)18(19-12-17(20)21)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3 |
InChI-Schlüssel |
NTQFKULOINOBOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=O)CN=C(C2=CC=CC=C21)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



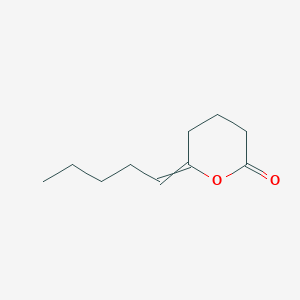
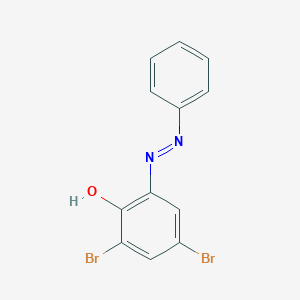

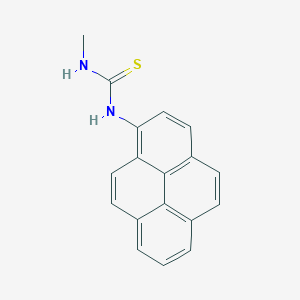
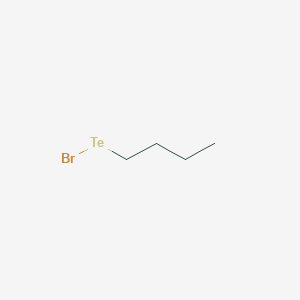
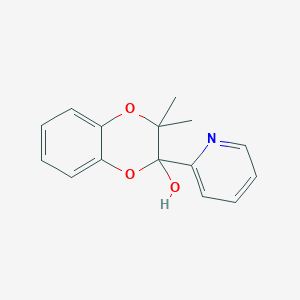
![4-[(Butylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14262307.png)
![1-[(Benzenesulfonyl)oxy]-3-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14262312.png)


![Tributyl[1-(phenylsulfanyl)butyl]stannane](/img/structure/B14262334.png)
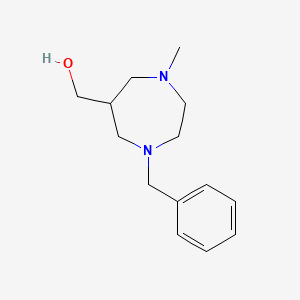
![2-{[3-(Pentadec-8-en-1-yl)phenoxy]methyl}oxirane](/img/structure/B14262344.png)
